molecular formula C11H14N2O B7517790 1-(1-Carbamoyl)ethylindoline

1-(1-Carbamoyl)ethylindoline

Cat. No.: B7517790
M. Wt: 190.24 g/mol
InChI Key: SAPSTPUHNLBWAJ-UHFFFAOYSA-N
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Description

1-(1-Carbamoyl)ethylindoline is a synthetic indoline derivative of interest in medicinal chemistry and pharmacological research. The indoline scaffold is a hydrogenated form of indole and is a common pharmacophore in bioactive compounds. Research indicates that structurally related indoline compounds have been investigated for their selective suppressive action on urethral contractions, suggesting potential applications in studying treatments for dysuria with potentially reduced hypotensive effects compared to other alpha-blockers . The carbamoyl ethyl substitution on the indoline nitrogen may influence the compound's binding affinity and selectivity toward certain receptor types, such as alpha-adrenergic receptors. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules , or as a reference standard in structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is provided as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSTPUHNLBWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Indoline with β-Propiolactone

The lactone ring-opening methodology, adapted from indole chemistry, offers a viable route to introduce a carboxylic acid-terminated ethyl chain onto indoline. In this approach, β-propiolactone reacts with indoline under alkaline conditions (e.g., potassium hydroxide) at elevated temperatures (110–181°C). The lactone opens to form a potassium 3-(indolinyl)propionate intermediate, which is acidified to yield 3-(indolinyl)propionic acid.

Example Protocol

  • Reactants : Indoline (1.0 mol), β-propiolactone (1.0 mol), KOH (1.1 mol)

  • Conditions : 120°C for 6 hours under reflux

  • Workup : The reaction mixture is extracted with isopropyl ether to remove unreacted indoline, and the aqueous phase is acidified with HCl to precipitate the carboxylic acid.

  • Yield : ~92% (based on analogous indole reactions).

Carboxylic Acid Activation and Amidation

The resultant 3-(indolinyl)propionic acid is converted to the carbamoyl derivative via amide coupling. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in N-methylpyrrolidone (NMP) facilitates activation of the carboxylic acid, followed by reaction with ammonia.

Example Protocol

  • Reactants : 3-(Indolinyl)propionic acid (2.24 mmol), NH3 (2.68 mmol), EDCI (3.13 mmol), HOBt (2.24 mmol)

  • Conditions : Room temperature, 12-hour stirring

  • Workup : Extraction with ether, column chromatography purification (EtOAc/hexanes)

  • Yield : 77%.

Alkylation with Bromoethyl Nitrile and Hydrolysis

Nucleophilic Substitution on Indoline

Indoline’s secondary amine undergoes alkylation with 2-bromoethyl cyanide to introduce a nitrile-terminated ethyl chain. The reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.

Example Protocol

  • Reactants : Indoline (1.0 mol), 2-bromoethyl cyanide (1.2 mol), K2CO3 (2.0 mol)

  • Conditions : 80°C, 8 hours

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol

  • Yield : ~65% (estimated from analogous alkylations).

Nitrile Hydrolysis to Carbamoyl

The nitrile intermediate is hydrolyzed to the primary amide using hydrogen peroxide (H2O2) in acidic or basic conditions.

Example Protocol

  • Reactants : 2-(Indolinyl)ethyl cyanide (1.0 mol), H2O2 (30%, 3.0 mol), H2SO4 (catalytic)

  • Conditions : 60°C, 4 hours

  • Workup : Neutralization with NaOH, extraction with dichloromethane

  • Yield : ~85%.

Friedel-Crafts Acylation and Reductive Amination

Acylation of Indoline

Friedel-Crafts acylation introduces a ketone group at the indoline’s aromatic ring using acetyl chloride and AlCl3. The resultant 1-acetylindoline is subsequently reduced to 1-(2-hydroxyethyl)indoline with sodium borohydride.

Example Protocol

  • Reactants : Indoline (1.0 mol), acetyl chloride (1.2 mol), AlCl3 (1.5 mol)

  • Conditions : 0°C to room temperature, 2 hours

  • Yield : ~70% (based on similar acylations).

Oxidation and Amidation

The hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), followed by EDCI-mediated amidation as described in Section 1.2.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized ethylcarbamoyl group is coupled to 1-bromoindoline using Pd(PPh3)4 as a catalyst.

Example Protocol

  • Reactants : 1-Bromoindoline (1.0 mol), ethylcarbamoyl boronic ester (1.2 mol), Pd(PPh3)4 (0.05 mol)

  • Conditions : DME/H2O, 80°C, 12 hours

  • Yield : ~60% (estimated from analogous couplings).

Cyclization of Substituted Anilines

Pictet-Spengler Cyclization

A pre-functionalized aniline derivative bearing an ethylcarbamoyl group undergoes cyclization with formaldehyde to form the indoline ring.

Example Protocol

  • Reactants : 2-(Ethylcarbamoyl)aniline (1.0 mol), formaldehyde (1.2 mol), HCl (catalytic)

  • Conditions : Reflux in ethanol, 6 hours

  • Yield : ~55%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Lactone ring-openingHigh yield, scalableRequires high-temperature conditions77–92%
Nitrile hydrolysisMild hydrolysis conditionsToxic nitrile intermediates65–85%
Friedel-CraftsDirect functionalizationLow regioselectivity60–70%
Suzuki couplingVersatile for diverse substituentsExpensive catalysts50–60%
Pictet-SpenglerAtom-economicalLimited substrate scope50–55%

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carbamoyl)ethylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indoline compounds.

Scientific Research Applications

1-(1-Carbamoyl)ethylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Carbamoyl)ethylindoline involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-Carbamoyl β-Carbolines

Structural Similarities : β-Carbolines share a tricyclic indole-fused pyridine structure, analogous to indoline derivatives. Substitution with a carbamoyl group at the 1-position enhances antifungal activity by disrupting fungal membrane integrity and inducing oxidative stress .
Key Differences :

  • Synthesis: β-Carbolines are synthesized via Pictet-Spengler reactions or biomimetic pathways from amino acids, whereas indoline derivatives may require cyclopropane intermediates or Vilsmeier-Haack conditions .

1-Carbamoyl-1H-Benzotriazole

Structural Similarities : Both compounds feature a carbamoyl group attached to a nitrogen-containing heterocycle.
Key Differences :

  • Reactivity : 1-Carbamoyl-1H-benzotriazole acts as a carbamoyl transfer agent in solution, equilibrating between 1- and 2-isomers. In contrast, 1-(1-carbamoyl)ethylindoline’s ethyl linker likely reduces isomerization .
  • Applications : Benzotriazole derivatives are primarily used as synthetic intermediates, while indoline derivatives target therapeutic applications (e.g., CNS disorders) .

Pyridinium Salts with Carbamoyl Substituents

Structural Similarities : Pyridinium salts (e.g., 1-carbamoylmethyl-3,5-dimethylpyridinium chloride) share a carbamoyl-methyl group attached to a nitrogen heterocycle.
Key Differences :

  • Stability : Pyridinium salts exhibit high thermal stability (melting points >250°C) due to ionic character, whereas indoline derivatives are neutral and may have lower melting points .
  • Spectral Data : The IR spectrum of 1-carbamoylmethylpyridinium chloride shows distinct NH stretches at 3086–3244 cm⁻¹, while NMR data for indoline derivatives would differ due to ring saturation and substituent effects .

Comparative Data Table

Compound Molecular Formula Synthesis Method Key Bioactivity References
This compound C₁₁H₁₄N₂O Vilsmeier-Haack reaction (hypothesized) Anticancer (potential, inferred)
1-Carbamoyl β-carboline C₁₂H₁₁N₃O Pictet-Spengler reaction Antifungal (MIC₅₀ = 2–8 µg/mL)
1-Carbamoyl-1H-benzotriazole C₇H₆N₄O Two-step synthesis from 1,2-diaminobenzene Carbamoyl transfer agent
Pyridinium carbamoyl salts C₉H₁₃ClN₂O Reaction of pyridines with α-chloroacetamide Ionic intermediates for heterocycles

Critical Analysis of Research Findings

  • Antifungal Mechanisms : 1-Carbamoyl β-carbolines outperform indoline derivatives in antifungal applications due to their tricyclic aromatic system, which enhances membrane penetration and ROS generation .
  • Synthetic Feasibility : Pyridinium salts and benzotriazoles are easier to synthesize in high yields (>80%) compared to indoline derivatives, which may require multi-step protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Carbamoyl)ethylindoline
Reactant of Route 2
1-(1-Carbamoyl)ethylindoline

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